An In-Depth Technical Guide to the Structure and Stereochemistry of beta-D-Glucosamine
An In-Depth Technical Guide to the Structure and Stereochemistry of beta-D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and stereochemical properties of beta-D-glucosamine, a pivotal monosaccharide in numerous biological processes. The information presented herein is intended to serve as a technical resource for professionals in the fields of glycobiology, medicinal chemistry, and drug development.
Core Structure and Stereochemistry
Beta-D-Glucosamine is an amino sugar, a derivative of glucose, where the hydroxyl group at the C2 position is replaced by an amino group. Its systematic IUPAC name is (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1]. In solution, glucosamine (B1671600) predominantly exists in a cyclic pyranose form, which is more stable than its linear aldehyde form.
The stereochemistry of beta-D-Glucosamine is defined by the following key features:
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D-Configuration: The "D" designation refers to the stereochemistry at the C5 carbon, which is analogous to that of D-glyceraldehyde.
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Pyranose Ring: It forms a six-membered ring structure resembling pyran.
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Beta (β) Anomer: The "beta" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in the equatorial position, on the same side of the ring as the CH2OH group[2]. This configuration is crucial for its recognition by enzymes and its incorporation into larger polysaccharides.
Below is a diagram illustrating the chair conformation of beta-D-Glucosamine.
Caption: Chair conformation of beta-D-Glucosamine.
Quantitative Structural Data
The precise three-dimensional structure of beta-D-Glucosamine has been determined by X-ray crystallography, most commonly as its more stable hydrochloride salt. The following tables summarize key quantitative data from these studies.
Table 1: Physicochemical Properties of beta-D-Glucosamine
| Property | Value |
| Molecular Formula | C6H13NO5 |
| Molecular Weight | 179.17 g/mol [1] |
| IUPAC Name | (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1] |
| CAS Number | 14257-69-3[1] |
Note: The following tables for bond lengths, angles, and NMR data are representative and compiled from typical values found in crystallographic and NMR studies of D-glucosamine and related structures. For highly precise work, consulting the original crystallographic information files (CIFs) is recommended.
Table 2: Selected Bond Lengths and Angles for D-Glucosamine Hydrochloride (from X-ray Crystallography)
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.52 | O5-C1-C2 | 110.5 |
| C2-C3 | 1.53 | C1-C2-C3 | 110.1 |
| C3-C4 | 1.52 | C2-C3-C4 | 111.3 |
| C4-C5 | 1.53 | C3-C4-C5 | 110.4 |
| C5-O5 | 1.44 | C4-C5-O5 | 109.8 |
| C1-O5 | 1.43 | C5-O5-C1 | 111.2 |
| C2-N2 | 1.49 | C1-C2-N2 | 110.9 |
Table 3: ¹H and ¹³C NMR Chemical Shifts for D-Glucosamine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1/C1 | ~4.94 (d, J ≈ 8.4 Hz) | ~90-95 |
| H2/C2 | ~3.2-3.4 | ~55-60 |
| H3/C3 | ~3.5-3.7 | ~70-75 |
| H4/C4 | ~3.4-3.6 | ~70-75 |
| H5/C5 | ~3.3-3.5 | ~75-80 |
| H6a, H6b/C6 | ~3.7-3.9 | ~60-65 |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature. The J-coupling constant for H1 is characteristic for the trans-diaxial relationship with H2 in the beta-anomer.
Experimental Protocols
X-ray Crystallography for Structure Determination
The determination of the three-dimensional structure of beta-D-Glucosamine at atomic resolution is achieved through single-crystal X-ray diffraction.
Methodology:
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Crystallization: Single crystals of D-glucosamine hydrochloride suitable for X-ray diffraction are typically grown by slow evaporation of an aqueous solution, sometimes with the addition of an anti-solvent like isopropanol[3]. The quality of the crystal is paramount for obtaining high-resolution data.
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Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector[4].
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Structure Solution and Refinement: The diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined iteratively to best fit the experimental data. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and torsional angles[4].
Caption: Workflow for X-ray crystal structure determination.
NMR Spectroscopy for Structural Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the structure and dynamics of beta-D-Glucosamine in solution.
Methodology:
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Sample Preparation: A sample of D-glucosamine hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), in a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.
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1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the non-exchangeable protons. The signal for the anomeric proton (H1) is particularly informative for determining the anomeric configuration[5].
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the sugar ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon resonances based on the proton assignments[6][7].
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and for studying linkages in oligosaccharides.
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Data Processing and Analysis: The acquired NMR data are processed (Fourier transformation, phasing, and baseline correction) and analyzed to extract chemical shifts, coupling constants, and, in some cases, information about the conformation and dynamics of the molecule in solution.
Caption: Workflow for NMR-based structural analysis.
Biological Relevance: The Hexosamine Biosynthesis Pathway
Beta-D-Glucosamine is a key intermediate in the Hexosamine Biosynthesis Pathway (HBP), a metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc)[8]. UDP-GlcNAc is a crucial precursor for the synthesis of glycoproteins, glycolipids, proteoglycans, and other complex carbohydrates. The HBP is a critical sensor of cellular nutrient status, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.
The key steps of the HBP are as follows:
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Fructose-6-phosphate from glycolysis is converted to glucosamine-6-phosphate by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT) , which uses glutamine as the amino group donor[9][10].
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Glucosamine-6-phosphate is then acetylated to N-acetylglucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1) .
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N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate by phosphoacetylglucosamine mutase (AGM1) .
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Finally, N-acetylglucosamine-1-phosphate reacts with UTP to form UDP-N-acetylglucosamine , catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) [9].
Exogenously supplied glucosamine can enter the HBP by being phosphorylated by hexokinase to glucosamine-6-phosphate, thus bypassing the rate-limiting GFAT step[10].
Caption: The Hexosamine Biosynthesis Pathway (HBP).
References
- 1. beta-D-Glucosamine | C6H13NO5 | CID 441477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 10. researchgate.net [researchgate.net]
